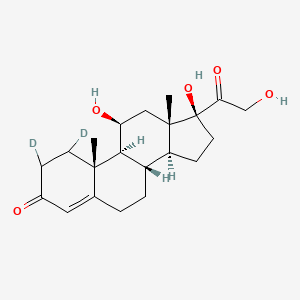

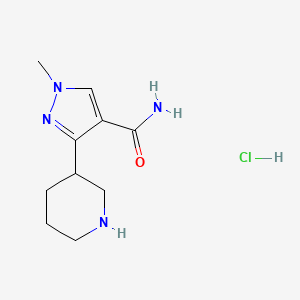

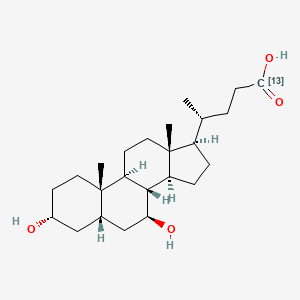

![molecular formula C11H17ClN6O2 B1433980 5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride CAS No. 1638612-79-9](/img/structure/B1433980.png)

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

Overview

Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one class . It has a molecular weight of 300.75 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds involves reactions of versatile multidentate ligands with metallic (II) salts . The process can involve the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one core . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester under various conditions .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 300.75 .Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, such as the one , have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial target in cancer therapy as it plays a significant role in cell cycle regulation. Inhibiting CDK2 can lead to selective targeting of tumor cells, potentially halting their proliferation. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range, indicating strong cytotoxic activities .

Drug Design: Molecular Modeling

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives are valuable in drug design due to their ability to fit well into the active sites of target proteins. Molecular docking simulations have confirmed that these compounds can form essential hydrogen bonds within the CDK2 active site, suggesting a good fit and potential for high efficacy as therapeutic agents. In silico ADMET studies and drug-likeness investigations using tools like the Boiled Egg chart have also indicated suitable pharmacokinetic properties for these compounds .

Pharmacological Research: Enzymatic Activity

The enzymatic inhibitory activity of these compounds against CDK2/cyclin A2 has been achieved for the most potent anti-proliferative compounds. This suggests a dual activity against both cancer cell lines and the CDK2 enzyme, making it a promising candidate for further pharmacological research and development .

Cell Cycle Analysis: Apoptosis Induction

Further investigations into the compound’s effects on cell cycle progression have revealed its potential to induce apoptosis within cancer cells. This is a critical aspect of cancer treatment, as inducing programmed cell death can effectively eliminate cancer cells without affecting healthy cells .

Light-Emitting Materials: OLED Devices

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been used in the design of efficient light-emitting materials for phosphorescent Organic Light-Emitting Diode (OLED) devices. This application demonstrates the versatility of the compound beyond pharmaceuticals, highlighting its potential in materials science .

Synthesis Methods: Heterocyclic Chemistry

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is of significant interest in heterocyclic chemistry. Various methods have been developed to synthesize these compounds, which are classified according to the types of reagents used. This research is crucial for the development of new drugs and materials based on this scaffold .

Antitumor Activity: Structure-Activity Relationship

Studies have been conducted to understand the structure-activity relationship of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These studies are essential for designing compounds with enhanced antitumor activity and better pharmacological profiles .

Dual Activity: Cell Lines and CDK2

The compound has displayed potent dual activity against examined cell lines and CDK2, making it a subject of interest for its potential as a multi-targeted therapeutic agent. This dual activity could lead to more effective treatments with fewer side effects .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2.ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;/h6,12H,2-5,7H2,1H3,(H,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHISYNXDKSJCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)

![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)

![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)